N-(2,5-dimethoxyphenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Description
This compound is a triazolopyridazine derivative featuring a 2,5-dimethoxyphenyl acetamide moiety and a 4-methylphenyl substituent on the pyridazine core. The 2,5-dimethoxy group on the phenyl ring may enhance solubility and modulate electronic properties, while the 4-methylphenyl substituent could influence steric interactions in target binding.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[6-(4-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-14-4-6-15(7-5-14)17-9-11-20-25-26(22(29)27(20)24-17)13-21(28)23-18-12-16(30-2)8-10-19(18)31-3/h4-12H,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJTUVAOTPVCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves the following steps:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the 2,5-dimethoxyphenyl group: This step involves the coupling of the triazolopyridazine core with 2,5-dimethoxyaniline using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Acetylation: The final step involves the acetylation of the intermediate product with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Structural Analogs in the Triazolo-Fused Heterocycle Family
The compound shares structural homology with other triazolo-fused heterocycles, such as N-(2,5-dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide (). Key differences include:
- Core Heterocycle : The target compound has a pyridazine ring (two adjacent nitrogen atoms), whereas the analog in contains a pyrimidine ring (two nitrogen atoms at positions 1 and 3). Pyridazine derivatives often exhibit distinct electronic properties and metabolic stability compared to pyrimidine analogs.
- Substituent Variations: Phenyl Group: The target compound’s 2,5-dimethoxyphenyl group contrasts with the 2,5-dimethylphenyl group in . Fluorophenyl vs. Methylphenyl: The analog in includes a 4-fluorophenylamino group, introducing electronegativity that may enhance binding affinity in hydrophobic pockets.
Table 1: Structural and Functional Comparison
Pharmacological Implications
- Methoxy vs. Methyl Groups : The 2,5-dimethoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to the 2,5-dimethylphenyl group in ’s analog, which is bulkier and less polar.
- Fluorine Substitution: The 4-fluorophenylamino group in ’s compound could enhance metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[6-(4-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer properties, mechanism of action, and related case studies.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a triazole ring and a pyridazine moiety. Its molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance:
- Cytotoxicity : The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. In particular, derivatives similar to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and MDA-MB-231 .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and inhibition of cell migration. For example, studies indicate that triazole derivatives can increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .
Comparative Efficacy
A comparative analysis of similar compounds reveals varying degrees of efficacy:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Triazole Derivative A | HCT116 | 0.43 | Induces apoptosis |
| Triazole Derivative B | MDA-MB-231 | 1.5 | ROS-mediated apoptosis |
| N-(2,5-dimethoxyphenyl)-... | HCT116 | TBD | TBD |
Case Studies
Several studies have investigated the biological activity of triazole derivatives:
- Study by Yu et al. (2019) : This research focused on synthesizing a series of 1,2,3-triazolo hybrids and evaluating their anticancer properties. The study found that certain hybrids displayed potent activity against HT-29 and MDA-MB-231 cell lines under hypoxic conditions .
- Research by Wei et al. (2020) : This study synthesized triazole hybrids as inhibitors of Bcl-2 proteins and assessed their cytotoxicity against various cancer cell lines. The findings indicated that these compounds could significantly induce apoptosis in multiple myeloma cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
